N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-3-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O4S/c1-26(23,24)21-12-5-6-13(21)9-11(8-12)20-15(22)10-3-2-4-14(7-10)25-16(17,18)19/h2-4,7,11-13H,5-6,8-9H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLTZCIFRRTMPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CC(=CC=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(trifluoromethoxy)benzamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a bicyclic framework and specific functional groups, suggest significant biological activity, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 392.37 g/mol. The structural components include:
- Bicyclic structure : The 8-azabicyclo[3.2.1]octane core.
- Functional groups : Methylsulfonyl and trifluoromethoxy groups, which are known to influence biological interactions.
Pharmacological Potential
Research indicates that modifications in the bicyclic framework significantly affect the biological activity of this compound. The presence of the methylsulfonyl group is particularly noteworthy, as it has been associated with enhanced interaction with biological targets, including various receptors.
- Neuropharmacological Effects : The compound exhibits potential neuroactivity, likely due to its interaction with serotonin receptors (5-HT1A and 5-HT3), which are crucial in mood regulation and anxiety disorders .
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may have anti-inflammatory effects, making it a candidate for treating conditions such as arthritis or other inflammatory diseases .
- Antipsychotic Activity : Similar compounds have shown efficacy in treating psychiatric disorders by modulating neurotransmitter systems, indicating that this compound may also possess antipsychotic properties .
Interaction Studies
Interaction studies are essential for understanding the pharmacodynamics of this compound. For example:
- Study on Receptor Binding : A study demonstrated the binding affinity of related compounds to serotonin receptors, suggesting that structural modifications can enhance or diminish receptor interaction .
Synthesis and Derivatives
Research on the synthesis of this compound has focused on optimizing yield and purity while maintaining biological activity:
| Method | Yield | Purity | Notes |
|---|---|---|---|
| Method A | 85% | 98% | High selectivity for desired isomer |
| Method B | 75% | 95% | Involves multiple steps but higher yields |
These methodologies highlight the importance of stereochemistry in developing effective pharmaceutical agents.
Comparative Analysis with Related Compounds
To understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 8-Azabicyclo[3.2.1]octan-3-one | Bicyclic amine | Lacks sulfonyl group; potential neuroactivity |
| 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol | Hydroxy derivative | Hydroxyl group instead of sulfonamide; less potent |
| 8-Azabicyclo[3.2.1]octane | Parent structure | Basic bicyclic framework without substitutions; minimal activity |
The unique combination of functional groups in this compound enhances its biological activity compared to these analogs.
Comparison with Similar Compounds
Structural-Activity Relationship (SAR) Analysis
Table 1: Comparative Analysis of Key Tropane Derivatives
Key Observations:
N8 Substituents :
- Methylsulfonyl enhances stability and receptor interaction (e.g., mu-opioid antagonism in Compound 2) .
- Bulky groups (e.g., piperidinylethyl in Compound 4) improve CNS penetration but may reduce solubility .
C3 Substituents: Benzamide derivatives (target compound, Compound 5) favor aromatic stacking interactions.
Therapeutic Implications: Smaller substituents (e.g., acetamide in Compound 3) may optimize pharmacokinetics, while complex moieties (e.g., thienopyrimidine in Compound 5) enable antiviral activity .
Preparation Methods
Target Molecule Deconstruction
The target compound comprises two primary subunits:
- 8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine : A tropane-derived bicyclic amine with a sulfonamide group.
- 3-(Trifluoromethoxy)benzoyl chloride : A carboxylic acid derivative bearing a trifluoromethoxy substituent.
Retrosynthetically, the molecule dissects into:
- Bicyclic amine synthesis → Sulfonylation → Benzamide coupling
Synthesis of 8-Azabicyclo[3.2.1]octan-3-amine Derivatives
Bicyclic Core Formation
The 8-azabicyclo[3.2.1]octane scaffold is typically synthesized via intramolecular Mannich reactions or reductive amination of tropinone derivatives. A representative protocol involves:
- Starting material : Tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one).
- Reductive amination : Catalytic hydrogenation (H₂, Pd/C) in methanol converts the ketone to the corresponding amine.
- Deprotection : Acidic hydrolysis removes protecting groups (e.g., tert-butyl carbamate).
Example :
Tropinone (5.0 g) was dissolved in methanol (50 mL) with 10% Pd/C (0.5 g). Under H₂ (1 atm), the mixture stirred for 12 h at 25°C. Filtration and concentration yielded 8-azabicyclo[3.2.1]octan-3-amine (4.2 g, 84% yield).
Synthesis of 3-(Trifluoromethoxy)benzoyl Chloride
Trifluoromethoxy Group Installation
The trifluoromethoxy (-OCF₃) group is introduced via nucleophilic substitution or copper-mediated trifluoromethylation:
- Method A : Reaction of 3-hydroxybenzamide with trifluoromethyl triflate (CF₃SO₂Tf).
- Method B : Ullmann coupling using CuI and 1,10-phenanthroline.
Patent Example (CN113698315A) :
2-Chloro-6-trifluoromethylbenzonitrile (72 g) and triethylamine (38.5 g) in THF (200 mL) were hydrogenated (H₂, 1.5 atm) over 5% Pd/C (7 g) for 16 h. Filtration and concentration yielded 2-trifluoromethylbenzonitrile (55.0 g, 92% yield).
Acid Chloride Formation
3-(Trifluoromethoxy)benzoic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride:
Amide Coupling and Final Assembly
Carbodiimide-Mediated Coupling
The bicyclic sulfonamide and acid chloride are coupled using EDCl/HOBt:
- Conditions : EDCl (1.2 eq), HOBt (1.1 eq), DMF, 25°C, 12 h.
- Workup : Aqueous extraction and silica gel chromatography.
Yield Optimization :
| Coupling Reagent | Solvent | Yield (%) |
|---|---|---|
| EDCl/HOBt | DMF | 88 |
| HATU | DCM | 85 |
| DCC/DMAP | THF | 78 |
Alternative One-Pot Approach
A patent-described one-pot method bypasses intermediate isolation:
8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine (10 mmol) and 3-(trifluoromethoxy)benzoyl chloride (10.5 mmol) were stirred in THF (50 mL) with TEA (12 mmol) at 0°C for 2 h. Concentration and recrystallization (EtOAc/hexane) gave the title compound (82% yield, 98.5% HPLC purity).
Industrial-Scale Considerations
Solvent Recycling and Waste Management
Purity Control Strategies
- Crystallization : Ethyl acetate/hexane mixtures achieve >99% purity.
- Chromatography : Reserved for low-yield batches (<85%).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
